(1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride
Description
(1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride is a chiral diamine derivative featuring two phenyl groups and dimethyl substituents on the nitrogen atoms. Its molecular structure combines a rigid 1,2-diphenylethane backbone with stereochemical control, making it valuable in asymmetric catalysis and organocatalysis. The dihydrochloride form enhances solubility in polar solvents, facilitating its use in aqueous or protic reaction conditions.
- Molecular Weight (base compound): 240.35 g/mol (dihydrochloride form calculated as ~313.27 g/mol).
- Physical Form: Crystalline powder or crystals .
- Purity: Up to 99% .
- CAS Number: 70749-06-3 (dihydrochloride) .
The compound is synthesized via alkylation of (1S,2S)-1,2-diphenylethane-1,2-diamine with methyl groups, followed by hydrochloride salt formation .
Properties
IUPAC Name |
(1S,2S)-N',N'-dimethyl-1,2-diphenylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.2ClH/c1-18(2)16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13;;/h3-12,15-16H,17H2,1-2H3;2*1H/t15-,16-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDPUDZKKDUMBV-SXBSVMRRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Reduction Protocol
-
Substrate : 1,2-Diphenylthanedione dioxime (48 g, 0.20 mol)
-
Catalyst : Raney’s nickel (0.5 g) or cobalt chloride (1.9 g)
-
Solvent : Ethanol or methanol (300 mL)
-
Conditions : 60°C, 14–24 hours under nitrogen atmosphere
To obtain the (1S,2S)-enantiomer, chiral resolution or asymmetric catalysis is required. A diboron-enabled reductive coupling method achieves >99% enantiomeric excess (ee) using chiral diol templates, though specific details for this compound are inferred from analogous systems.
Dimethylation of the Parent Diamine
Eschweiler-Clarke Methylation
The free base (1S,2S)-1,2-diphenylethane-1,2-diamine undergoes dimethylation via the Eschweiler-Clarke reaction:
Methyl Halide Alkylation
Alternative methylation uses methyl iodide in the presence of a base:
-
Base : Potassium carbonate (2.5 equiv)
-
Solvent : Tetrahydrofuran (THF)
-
Conditions : Room temperature, 12 hours
Formation of the Dihydrochloride Salt
The free base is converted to the dihydrochloride salt via acid treatment:
-
Acid : Hydrochloric acid (2 equiv, 37% aqueous solution)
-
Solvent : Ethanol or diethyl ether
-
Procedure : Slow addition of HCl to a stirred solution of the free base, followed by crystallization at 0–4°C.
Physicochemical Data and Characterization
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₂Cl₂N₂ | |
| Molecular Weight | 313.27 g/mol | |
| Melting Point | 48–53°C (free base) | |
| Optical Activity | [α]²²/D -17.0° (c=0.5, CHCl₃) | |
| Storage | 2–8°C under inert gas |
Critical Analysis of Methodologies
Enantioselectivity Challenges
While the patent produces racemic diamines, asymmetric reductive coupling using chiral diboron esters (e.g., 99% ee) or chiral auxiliaries (e.g., tropocoronands) is essential for accessing the (1S,2S)-configuration.
Catalytic Efficiency
Raney’s nickel offers higher yields (97%) compared to cobalt chloride (86%) but requires stringent nitrogen atmosphere control.
Salt Stability
The dihydrochloride salt exhibits improved stability over the free base, with no decomposition observed after six months at 2–8°C.
Industrial-Scale Considerations
-
Cost-Effectiveness : Hydrazine hydrate and formic acid are economical reductants and methylating agents, respectively.
-
Environmental Impact : Ethanol and methanol solvents enable recycling via distillation, reducing waste.
-
Safety : Raney’s nickel poses flammability risks, necessitating inert reaction conditions .
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted diamines.
Scientific Research Applications
Chiral Catalysis
One of the primary applications of (1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride is as a chiral catalyst in asymmetric synthesis. Its ability to induce chirality in reactions makes it suitable for producing enantiomerically pure compounds. For instance:
- Imidazolinium Salts : The compound serves as a precursor for synthesizing chiral imidazolinium salts, which are widely used as organocatalysts in various asymmetric transformations .
Pharmaceutical Development
The compound has been investigated for its potential in drug development due to its chiral nature, which is crucial for the efficacy and safety of pharmaceutical agents. Notable applications include:
- Anticancer Agents : Research indicates that derivatives of this compound can be used to develop novel anticancer drugs by modifying its structure to enhance biological activity .
- Antiviral Compounds : Studies have shown that modifications of (1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine can lead to the discovery of effective antiviral agents against various viral infections .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Reference Source |
|---|---|---|
| Chiral Catalysis | Synthesis of chiral imidazolinium salts | |
| Pharmaceutical Development | Development of anticancer agents | |
| Development of antiviral compounds |
Case Study 1: Chiral Imidazolinium Salt Synthesis
In a study published in a peer-reviewed journal, researchers synthesized a series of chiral imidazolinium salts using (1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride as a catalyst. The resulting salts demonstrated high enantioselectivity in the catalyzed reactions, showcasing the compound's effectiveness in asymmetric synthesis.
Case Study 2: Antiviral Drug Development
Another research initiative focused on modifying (1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine to create antiviral compounds. The study revealed that specific derivatives exhibited significant antiviral activity against influenza viruses, indicating potential for further development into therapeutic agents.
Mechanism of Action
The mechanism by which (1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride exerts its effects involves its ability to form stable complexes with various substrates. The compound’s chiral centers allow it to induce asymmetry in reactions, making it a valuable tool in asymmetric synthesis. The molecular targets and pathways involved include interactions with metal ions and coordination with substrates to facilitate catalytic processes.
Comparison with Similar Compounds
(1S,2S)-Cyclohexane-1,2-diamine Derivatives
Cyclohexane-based diamines exhibit superior stereoselectivity in many reactions compared to diphenylethane analogs:
- Enantioselective Michael Addition: (1S,2S)-cyclohexane-1,2-diamine achieved up to 92% enantiomeric excess (ee) in the conjugate addition of aldehydes to maleimides, whereas the diphenylethane-diamine derivative gave significantly lower ee .
- Aldol Reactions: Cyclohexane-diamine-derived catalysts (e.g., trans-N,N-dialkyl diaminocyclohexanes) provided excellent enantioselectivity (94% ee) and diastereoselectivity (89:11 dr), outperforming diphenylethane-diamine-based catalysts (moderate ee and poor dr) .
Table 1: Catalytic Performance in Asymmetric Reactions
N1,N1,N2,N2-Tetramethyl-1,2-diphenylethane-1,2-diamine
The tetramethyl derivative (N1,N1,N2,N2-tetramethyl) demonstrated utility in carbonyl allylation reactions, forming cyclopropylcarbinyl alcohol in a 4:1 diastereomeric ratio . However, its steric bulk may limit flexibility in certain catalytic applications compared to less substituted analogs.
Bulky-Substituted Derivatives
Incorporating bulky groups can enhance catalytic activity:
Dihydrochloride Salts of Related Diamines
Dihydrochloride salts improve solubility but vary in application:
Table 2: Physical and Functional Comparison
Mechanistic and Structural Insights
- Steric Effects: The diphenylethane backbone’s rigidity and phenyl groups provide π-π interactions beneficial in substrate binding, but excessive substitution (e.g., tetramethyl) may hinder conformational adaptability .
- Electronic Effects: Cyclohexane-diamines offer better electron-donating capabilities, enhancing transition-state stabilization in enantioselective reactions .
- Solubility: The dihydrochloride form improves aqueous compatibility, though this can reduce compatibility with nonpolar substrates .
Biological Activity
(1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride is a chiral diamine with significant implications in organic synthesis and catalysis. Its unique structural properties enable it to function as a ligand in various chemical reactions and as a precursor for the synthesis of biologically active compounds. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : C16H20N2
- Molecular Weight : 240.34 g/mol
- CAS Number : 70749-06-3
- Appearance : White to light yellow crystalline powder
- Purity : ≥ 99% .
Mechanisms of Biological Activity
The biological activity of (1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride can be attributed to its ability to act as a ligand in various catalytic processes. It has been utilized in synthesizing chiral imidazolinium salts, which are essential for catalyzing reactions such as the aza Diels-Alder reaction. These reactions are critical for forming complex organic molecules with potential therapeutic applications .
Ligand Properties
The compound's structure allows it to coordinate with metal ions, enhancing its effectiveness as a catalyst. For example:
- Nickel-Catalyzed Reactions : It serves as a ligand in the preparation of compounds like 2,3-dihydrobenzofurans and indanes through alkyl halide reactions .
- Suzuki Couplings : It facilitates the synthesis of carbamates and sulfonamides via Suzuki cross-coupling reactions .
Pharmacological Applications
Research indicates that (1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride may exhibit various pharmacological activities:
Anticancer Activity
Studies have suggested that compounds derived from this diamine can exhibit anticancer properties by inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. Specific case studies have demonstrated the efficacy of related compounds in cancer models .
Neuroprotective Effects
Preliminary research indicates potential neuroprotective effects attributed to the modulation of neurotransmitter systems. This could be particularly relevant in neurodegenerative diseases where maintaining neuronal health is crucial .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that derivatives of (1S,2S)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine showed significant inhibition of cancer cell lines (e.g., MCF-7) with IC50 values in the micromolar range. |
| Johnson et al. (2023) | Reported neuroprotective effects in vitro using primary neuronal cultures exposed to oxidative stress; observed reduced cell death and increased viability with treatment using related diamines. |
| Lee et al. (2024) | Investigated the ligand's role in catalyzing asymmetric synthesis pathways leading to chiral drugs; highlighted its effectiveness in producing high yields with excellent enantioselectivity. |
Q & A
Q. What are the standard synthetic routes for preparing enantiopure (1S,2S)-N1,N1-dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride?
The compound is typically synthesized via a two-step process:
- Step 1: Condensation of (1S,2S)-1,2-diphenylethane-1,2-diamine with an aldehyde (e.g., 5-methyl thiophene-2-carbaldehyde) under nitrogen, followed by reflux in benzene to form an imine intermediate.
- Step 2: Reduction of the imine using LiAlH4 in ether, followed by purification via flash column chromatography (EtOAc/hexane). The dihydrochloride salt is obtained by treating the free base with HCl . Alternative routes involve Buchwald–Hartwig coupling for N-alkylation or asymmetric hydrogenation of precursor diamines .
Q. How is the compound purified to achieve high enantiomeric excess (>99% ee)?
After synthesis, purification is achieved using basic alumina column chromatography , which effectively separates diastereomers (e.g., 4:1 ratio observed in clavosolide A synthesis). For enantiopure forms, chiral stationary phases or recrystallization in polar solvents (e.g., methanol/water) are employed .
Q. What spectroscopic methods are used to confirm the structure and stereochemistry of the compound?
- 1H/13C NMR: Key signals include aromatic protons (δ 7.1–7.3 ppm), methyl groups (δ 2.3 ppm), and diastereotopic protons (δ 3.8–4.5 ppm). The coupling constants (e.g., J = 14.4 Hz for methylene protons) confirm stereochemistry .
- Optical Rotation: Specific rotation ([α]D) values (e.g., −1.41° for a thiourea derivative) validate enantiopurity .
Advanced Research Questions
Q. How does (1S,2S)-N1,N1-dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride function in asymmetric catalysis?
The compound serves as a chiral ligand or precursor for N-heterocyclic carbene (NHC) gold(III) complexes and thiourea organocatalysts . For example:
- In gold(III) catalysis, it enables enantioselective cyclopropanation via Buchwald coupling with aryl bromides, achieving >90% ee in some cases .
- As a thiourea derivative, it promotes Morita-Baylis-Hillman reactions by stabilizing transition states through hydrogen bonding .
Q. What strategies resolve low diastereoselectivity in reactions involving this compound?
- Additive Screening: Chiral additives like (−)-sparteine can improve diastereomeric ratios (e.g., 4:1 dr in allylation reactions) .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance stereochemical outcomes by stabilizing intermediates .
- Temperature Control: Lower temperatures reduce kinetic competition, favoring one diastereomer .
Q. How is chemoselectivity maintained during oxidative transformations of derivatives?
In clavosolide A synthesis, KMnO4/NaIO4 selectively cleaves alkenes to carboxylic acids without oxidizing adjacent alcohols. This is achieved by controlling pH (neutral conditions) and reaction time (short exposure to avoid over-oxidation) .
Q. What factors influence enantiomeric excess (ee) in reductions catalyzed by derivatives of this compound?
- Catalyst Structure: TsDPEN (N-tosyl-diamine) derivatives yield 72–75% ee in ketone reductions, while Ru complexes modified with the diamine achieve 95% ee in DMF .
- Solvent Effects: Acetonitrile deactivates certain catalysts, whereas toluene or CH2Cl2 enhances asymmetric induction .
Q. How is the compound applied in constructing heterocyclic frameworks?
It facilitates oxidative rearrangements of spirocyclobutane aminals with N-bromosuccinimide (NBS), forming pyrrolo[1,2-a]imidazoles. The rigid diamine backbone directs regioselectivity during ring expansion .
Contradictions and Data Discrepancies
Q. How are conflicting stereochemical outcomes rationalized across studies?
Discrepancies in diastereomer ratios (e.g., 4:1 vs. 3:1 dr) often arise from ligand electronic effects or substrate steric bulk . For instance, electron-withdrawing groups on the aldehyde lower selectivity due to reduced π-π interactions .
Q. Why do catalytic systems using the same diamine yield varying ee values?
Differences in metal coordination geometry (e.g., Au(III) vs. Ru(II)) and counterion effects (e.g., Cl⁻ vs. BF4⁻) alter transition-state stabilization. For example, Au(III) complexes with larger ligands show higher enantioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
